

Application Note: Employing Lansoprazole Sulfide-¹³C₆ in Preclinical DMPK Studies

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Compound of Interest

Compound Name: *Lansoprazole Sulfide-13C6*

Cat. No.: *B15555585*

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Introduction

In preclinical drug development, a thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for predicting its pharmacokinetic (PK) profile and potential for drug-drug interactions. Stable isotope-labeled (SIL) compounds are invaluable tools in these studies, offering a precise method for differentiating the compound from its endogenous counterparts and tracking its metabolic fate.
[1][2][3] Lansoprazole Sulfide-¹³C₆, a stable isotope-labeled version of a key metabolite of Lansoprazole, serves as an excellent internal standard for quantitative bioanalysis in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies.[4] Its use allows for accurate quantification of Lansoprazole and its metabolites in complex biological matrices, leading to more reliable pharmacokinetic data.[4][5][6]

Lansoprazole is a proton pump inhibitor primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[7][8][9][10] The major metabolites include 5-hydroxy lansoprazole and lansoprazole sulfone.[8][9] Lansoprazole sulfide is another identified metabolite.[7][9] Understanding the formation and clearance of these metabolites is crucial for a complete DMPK profile. This application note provides detailed protocols for utilizing Lansoprazole Sulfide-¹³C₆ in preclinical DMPK studies.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are outlined below. These protocols are designed to assess the metabolic stability, pharmacokinetic parameters, and

bioanalytical quantification of lansoprazole and its metabolites.

In Vitro Metabolic Stability Assay

This assay determines the rate at which Lansoprazole is metabolized by liver enzymes, providing an early indication of its clearance in the body.

Materials:

- Rat or human liver microsomes (RLM or HLM)
- Lansoprazole
- Lansoprazole Sulfide-¹³C₆ (as internal standard)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- LC-MS/MS system

Procedure:

- Prepare a stock solution of Lansoprazole in a suitable organic solvent (e.g., DMSO).
- In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding Lansoprazole to the mixture.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing Lansoprazole Sulfide-¹³C₆ as the internal standard.
- Centrifuge the samples to precipitate proteins.

- Analyze the supernatant by LC-MS/MS to quantify the remaining Lansoprazole.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

In Vivo Pharmacokinetic Study in Rodents

This study evaluates the absorption, distribution, and elimination of Lansoprazole in a living organism.

Materials:

- Male Sprague-Dawley rats (or other appropriate rodent model)
- Lansoprazole formulation for oral (PO) and intravenous (IV) administration
- Lansoprazole Sulfide- $^{13}C_6$ (as internal standard for bioanalysis)
- Blood collection supplies (e.g., tubes with anticoagulant)
- LC-MS/MS system

Procedure:

- Fast the animals overnight before dosing.
- Administer a single dose of Lansoprazole via the desired route (PO or IV).
- Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
- Process the blood samples to obtain plasma.
- Perform protein precipitation on the plasma samples using acetonitrile containing Lansoprazole Sulfide- $^{13}C_6$ as the internal standard.[4][6]
- Centrifuge the samples and analyze the supernatant by LC-MS/MS.
- Determine the plasma concentration of Lansoprazole at each time point.

- Calculate key pharmacokinetic parameters such as C_{max} , T_{max} , AUC, clearance (CL), and volume of distribution (Vd).

Bioanalytical Method using LC-MS/MS

This method provides a sensitive and selective approach for the simultaneous quantification of Lansoprazole and its metabolites.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient elution
- Flow Rate: 0.5 mL/min
- Injection Volume: 5 μ L

Mass Spectrometric Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), positive
- Multiple Reaction Monitoring (MRM) transitions:
 - Lansoprazole: m/z 370.1 → 252.1
 - Lansoprazole Sulfide: m/z 354.1 → 188.1

- Lansoprazole Sulfide-¹³C₆: m/z 360.1 → 194.1
- 5-hydroxy Lansoprazole: m/z 386.1 → 268.1
- Lansoprazole Sulfone: m/z 386.1 → 268.1

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: In Vitro Metabolic Stability of Lansoprazole in Liver Microsomes

Species	t _{1/2} (min)	CL _{int} (μL/min/mg protein)
Rat	25.3 ± 3.1	27.4 ± 3.3
Human	45.8 ± 5.6	15.1 ± 1.8

Table 2: Pharmacokinetic Parameters of Lansoprazole in Rats Following a Single 10 mg/kg Dose

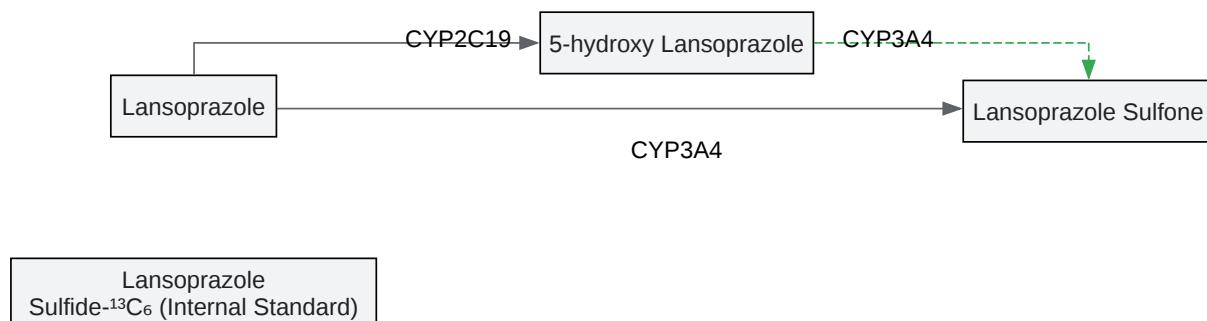
Route	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-t} (ng·h/mL)	CL (mL/min/kg)	Vd (L/kg)	Bioavailability (%)
IV	2500 ± 350	-	1850 ± 210	90.1 ± 10.5	1.5 ± 0.2	-
PO	1200 ± 180	1.5 ± 0.5	1480 ± 195	-	-	80.0 ± 9.5

Table 3: LC-MS/MS Method Validation Parameters

Analyte	LLOQ (ng/mL)	Linearity (r^2)	Accuracy (%)	Precision (%RSD)
Lansoprazole	1	>0.99	95-105	<10
Lansoprazole Sulfide	1	>0.99	93-107	<12
5-hydroxy Lansoprazole	2	>0.99	90-110	<15
Lansoprazole Sulfone	2	>0.99	92-108	<14

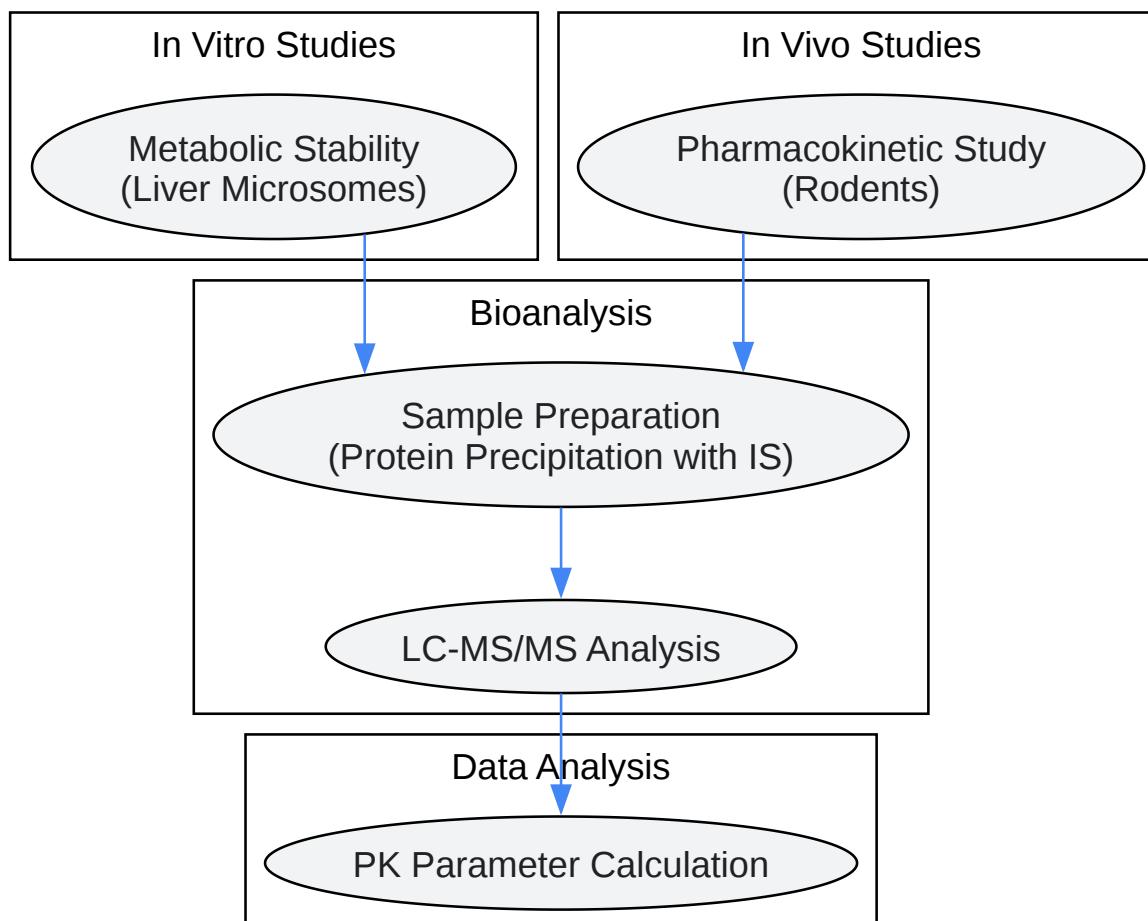
Visualizations

Diagrams illustrating the metabolic pathway and experimental workflow can aid in understanding the processes involved.



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Lansoprazole Metabolic Pathway



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Preclinical DMPK Workflow

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